molecular formula C31H32N2O2 B606780 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)- CAS No. 305821-96-9

2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-

Cat. No. B606780
M. Wt: 464.6
InChI Key: SEOPOTXFVGEDGX-UPHHSBJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-472555 is a selective, nonsteroidal glucocorticoid receptor antagonist, with anti-GR and anti-obesity activity in animal models.

Scientific Research Applications

  • Synthesis and Pharmacological Properties : One study focused on synthesizing a variety of N‐aryl‐7‐cyano‐2,3‐dihydro‐1H‐pyrrolizine‐5‐carboxamides, which are structurally related to the compound . These synthesized heterocycles demonstrated significant anti-inflammatory properties in vivo, showing potential for pharmacological use. Their ulcerogenic liability was also evaluated and found to be lower than that of standard drugs used in the study (Barsoum, 2011).

  • Natural Occurrence and Molecular Structure : Another study described a naturally occurring diterpenoid structurally similar to the specified compound. It detailed the molecule's hydrogen-bond network within its crystal structure, highlighting its significance in the field of crystallography and natural product chemistry (Shi et al., 2002).

  • Antimicrobial Activity : Research on compounds based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are related to the compound in focus, revealed their potential as antimicrobial agents. This study underlines the broad applicability of such compounds in combating microbial infections (El‐Emary et al., 2002).

  • Synthetic Applications and Reactions : A study on the synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage, using materials structurally related to the compound, provides insights into synthetic methods and chemical reactions pertinent to this class of compounds (Khalifa et al., 2014).

  • Anxiolytic and Sedative Activities : Research on phenanthrenes isolated from Juncus effusus, which include compounds structurally similar to the specified chemical, demonstrated anxiolytic and sedative activities. This suggests potential therapeutic applications in treating anxiety and sleep disorders (Wang et al., 2012).

properties

CAS RN

305821-96-9

Product Name

2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-

Molecular Formula

C31H32N2O2

Molecular Weight

464.6

IUPAC Name

2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propyn-1-yl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-

InChI

InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1

InChI Key

SEOPOTXFVGEDGX-UPHHSBJESA-N

SMILES

CC#C[C@]1(CC[C@]2(c3ccc(cc3CC[C@@H]2C1)C(=O)NCc4cccnc4)Cc5ccccc5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-472555;  CP 472555;  CP472555;  UNII-6T0KV7024R.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-
Reactant of Route 2
Reactant of Route 2
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-
Reactant of Route 4
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-
Reactant of Route 5
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-
Reactant of Route 6
Reactant of Route 6
2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)-, (4bS,7R,8aR)-

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